molecular formula C13H7Cl2NOS B3036097 2-[5-(2,4-Dichlorobenzoyl)thiophen-3-yl]acetonitrile CAS No. 338966-80-6

2-[5-(2,4-Dichlorobenzoyl)thiophen-3-yl]acetonitrile

Cat. No. B3036097
CAS RN: 338966-80-6
M. Wt: 296.2 g/mol
InChI Key: BEHURVLJRXILCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiophene derivatives is a topic of interest in the field of organic chemistry due to their potential applications in various domains, including electrochromic devices. In one study, new 2,5-di(thiophen-2-yl)furan-3-carbonitriles were synthesized through the oxidation of dihydrofuran carbonitriles, which were initially prepared by reacting 3-oxopropanenitriles with alkenes in the presence of manganese(III) acetate and further oxidized using DDQ . This method showcases a pathway to create thiophene-furan-thiophene type monomers, which can be polymerized electrochemically for potential use in electronic applications.

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their properties and potential applications. For instance, the structure of (5-Chloro-1,3-benzoxazol-2-ylthio)acetonitrile was elucidated using IR, 1H NMR, and 13C NMR spectroscopy, and confirmed by X-ray analysis . The cyanomethyl group in this compound is bonded to the benzoxazole ring through a sulfur atom, and the molecule exhibits intermolecular C-H...N hydrogen bonding, which could influence its reactivity and stability.

Chemical Reactions Analysis

The reactivity of azolylacetonitriles towards electrophilic reagents has been studied, revealing that compounds such as 5-acetyl-2-cyanomethyl-4-methylthiazole and 2-aminothiazole can react with acetone and malononitrile derivatives in the presence of sulfur to yield thiophene derivatives . Additionally, the reaction of 4-furylmethylene-2-phenyl-2-oxazolin-5-ones with thiophenol or thionaphthol can produce thiolester derivatives in a one-pot synthesis. These reactions demonstrate the versatility of azolylacetonitriles in synthesizing various heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of synthesized compounds are essential for their practical application. The electrochemical, spectroelectrochemical, and morphological properties of the polymer and copolymer films derived from the synthesized monomers were investigated using techniques such as cyclic voltammetry, UV-visible spectroscopy, and atomic force microscopy . The copolymer films exhibited distinct electrochromic properties, stability, fast response time, and good optical contrast, making them suitable candidates for electrochromic device (ECD) applications. The study also addressed the dissolution problem of poly2b, improving its stability through copolymerization.

properties

IUPAC Name

2-[5-(2,4-dichlorobenzoyl)thiophen-3-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NOS/c14-9-1-2-10(11(15)6-9)13(17)12-5-8(3-4-16)7-18-12/h1-2,5-7H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHURVLJRXILCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CC(=CS2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801241306
Record name 5-(2,4-Dichlorobenzoyl)-3-thiopheneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338966-80-6
Record name 5-(2,4-Dichlorobenzoyl)-3-thiopheneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338966-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,4-Dichlorobenzoyl)-3-thiopheneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(2,4-Dichlorobenzoyl)thiophen-3-yl]acetonitrile
Reactant of Route 2
Reactant of Route 2
2-[5-(2,4-Dichlorobenzoyl)thiophen-3-yl]acetonitrile
Reactant of Route 3
Reactant of Route 3
2-[5-(2,4-Dichlorobenzoyl)thiophen-3-yl]acetonitrile
Reactant of Route 4
Reactant of Route 4
2-[5-(2,4-Dichlorobenzoyl)thiophen-3-yl]acetonitrile
Reactant of Route 5
2-[5-(2,4-Dichlorobenzoyl)thiophen-3-yl]acetonitrile
Reactant of Route 6
Reactant of Route 6
2-[5-(2,4-Dichlorobenzoyl)thiophen-3-yl]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.